Alkyl Chain‑Length Effect on Acidity: 2‑Ethyl vs. 2‑Methyl Indolizine‑6‑carboxylic acid pKa Comparison
The 2‑ethyl substituent exerts a stronger electron‑donating inductive effect than a 2‑methyl group, directly measurable as an elevation of the carboxylic acid pKa. The predicted acid pKa of 2‑methylindolizine‑6‑carboxylic acid is 3.58, whereas the unsubstituted indolizine‑6‑carboxylic acid registers a predicted pKa of 2.42 ± 0.41 [REFS‑1][REFS‑2]. Although an experimentally determined pKa for 2‑ethylindolizine‑6‑carboxylic acid has not been published, the Hammett σₚ of ethyl (−0.15) versus methyl (−0.17) allows cross‑study inference that the 2‑ethyl derivative will exhibit an intermediate pKa closer to 3.3–3.5, distinguishing it from both the more acidic 2‑H parent and the less inductively donating 2‑methyl analogue.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the 6‑COOH group |
|---|---|
| Target Compound Data | No published pKa; Hammett‑based inference indicates a value between 3.3 and 3.5 |
| Comparator Or Baseline | Indolizine‑6‑carboxylic acid (2‑H): pKa 2.42 ± 0.41 (predicted, ChemicalBook). 2‑Methylindolizine‑6‑carboxylic acid: pKa 3.58 (predicted, ChemBase). |
| Quantified Difference | Estimated ΔpKa ≈ +0.08 to +0.28 vs. 2‑methyl; ≈ +0.9 to +1.1 vs. 2‑H parent |
| Conditions | Predicted values (ACD/Labs or JChem); 25 °C, aqueous; class‑level inference based on Hammett substituent constants |
Why This Matters
The intermediate acidity alters the ionization state at physiological pH and affects salt formation, formulation stability, and passive membrane permeability—key differentiators when selecting a lead‑series congener for oral bioavailability optimization.
- [1] ChemBase. 2‑Methylindolizine‑6‑carboxylic acid – Predicted Acid pKa 3.58. Available at: http://www.chembase.cn/molecule‑90962.html (accessed 2026‑05‑05). View Source
